Linear Selectivity >99.5% in Methoxycarbonylation of Terminal Alkenes
Palladium complexes of 1,2-DTBPMB achieve linear product selectivities exceeding 99.5% in the methoxycarbonylation of a broad range of terminal alkenes under mild conditions (low pressure and temperature) [1]. This performance starkly contrasts with the diphenyl analog 1,2-bis(diphenylphosphinomethyl)benzene, which under similar conditions yields high molecular weight CO/ethene copolymer instead of methyl propanoate [2].
| Evidence Dimension | Linear selectivity in terminal alkene methoxycarbonylation |
|---|---|
| Target Compound Data | >99.5% selectivity to linear ester |
| Comparator Or Baseline | 1,2-bis(diphenylphosphinomethyl)benzene (Pd complex) - CO/ethene copolymer, no methoxycarbonylation |
| Quantified Difference | >99.5% vs. 0% methoxycarbonylation product |
| Conditions | Mild temperature and pressure; terminal alkenes (e.g., ethene, 1-octene); MeOH/CO; Pd source |
Why This Matters
This selectivity is essential for pharmaceutical intermediates and specialty chemicals where isomeric purity directly impacts downstream synthesis efficiency and final product quality.
- [1] Jiménez, C. 1,2-bis-(ditertbutylphosphinomethyl)benzene in catalysis. PhD Thesis, University of St Andrews, 2004. View Source
- [2] Clegg, W.; Eastham, G. R.; Elsegood, M. R. J.; Tooze, R. P.; Wang, X. L.; Whiston, K. Methoxycarbonylation versus Hydroacylation of Ethene; Dramatic Influence of the Ligand in Cationic Palladium Catalysis. Chem. Commun. 1999, 1877–1878. View Source
